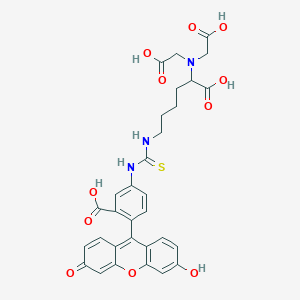
Nta-fitc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrilotriacetic acid-fluorescein isothiocyanate (NTA-FITC) is a compound that combines the properties of nitrilotriacetic acid and fluorescein isothiocyanate. Nitrilotriacetic acid is a chelating agent that binds to metal ions, while fluorescein isothiocyanate is a fluorescent dye. This combination allows this compound to be used in various applications, particularly in the field of biochemistry and molecular biology, where it is used for labeling and detecting proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NTA-FITC involves the conjugation of nitrilotriacetic acid to fluorescein isothiocyanate. The process typically starts with the activation of nitrilotriacetic acid using a coupling agent such as N-hydroxysuccinimide (NHS) and a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC). This activated nitrilotriacetic acid is then reacted with fluorescein isothiocyanate in a suitable solvent, such as dimethylformamide (DMF), under mild conditions to form the this compound conjugate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process would include the same basic steps as the laboratory synthesis but scaled up to handle larger quantities of reagents and products. Purification of the final product is typically achieved through chromatography techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
NTA-FITC undergoes several types of chemical reactions, including:
Chelation: Nitrilotriacetic acid moiety binds to metal ions such as nickel, copper, and iron.
Substitution: The isothiocyanate group of fluorescein isothiocyanate reacts with primary amines to form stable thiourea bonds.
Common Reagents and Conditions
Chelation: Metal ions (e.g., nickel chloride, copper sulfate) in aqueous solutions.
Substitution: Primary amines (e.g., lysine residues in proteins) in buffered solutions at neutral pH.
Major Products Formed
Chelation: Metal-nitrilotriacetic acid complexes.
Substitution: Fluorescein-labeled proteins or peptides.
Scientific Research Applications
NTA-FITC is widely used in scientific research due to its unique properties:
Protein Labeling: Used to label histidine-tagged proteins for detection and purification.
Fluorescence Microscopy: Utilized in imaging techniques to visualize cellular components and protein interactions.
Flow Cytometry: Employed in cell sorting and analysis based on fluorescence signals.
Biosensors: Integrated into sensors for detecting metal ions and biomolecules.
Mechanism of Action
The mechanism of action of NTA-FITC involves the specific binding of the nitrilotriacetic acid moiety to metal ions, which facilitates the attachment of the compound to histidine-tagged proteins. The fluorescein isothiocyanate moiety provides a fluorescent signal that can be detected using various imaging and analytical techniques. This dual functionality allows this compound to be used as a versatile tool in biochemical assays and molecular biology studies .
Comparison with Similar Compounds
Similar Compounds
Nitrilotriacetic acid-biotin: Similar to NTA-FITC but uses biotin instead of fluorescein isothiocyanate for detection.
Nitrilotriacetic acid-rhodamine: Uses rhodamine dye instead of fluorescein isothiocyanate for fluorescence.
Uniqueness
This compound is unique due to its combination of metal ion chelation and strong fluorescence. This makes it particularly useful for applications requiring both specific binding to metal ions and fluorescent detection, such as in the purification and visualization of histidine-tagged proteins .
Properties
Molecular Formula |
C31H29N3O11S |
|---|---|
Molecular Weight |
651.6 g/mol |
IUPAC Name |
5-[[5-[bis(carboxymethyl)amino]-5-carboxypentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C31H29N3O11S/c35-17-5-8-20-24(12-17)45-25-13-18(36)6-9-21(25)28(20)19-7-4-16(11-22(19)29(41)42)33-31(46)32-10-2-1-3-23(30(43)44)34(14-26(37)38)15-27(39)40/h4-9,11-13,23,35H,1-3,10,14-15H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,32,33,46) |
InChI Key |
IFLIYYOLIRSPCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12322947.png)
![Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12322953.png)

![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12322986.png)
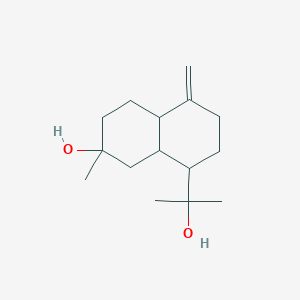
![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)
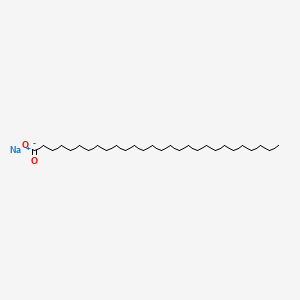
![1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)
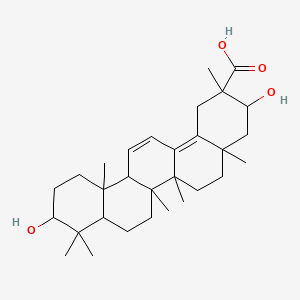
![[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate](/img/structure/B12323032.png)
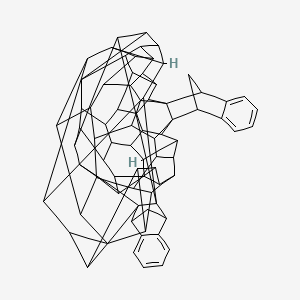
![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)
